![molecular formula C13H13N3O B13759406 8-ethyl-1-methyl-8aH-pyrazolo[4,3-b]quinolin-9-one](/img/structure/B13759406.png)
8-ethyl-1-methyl-8aH-pyrazolo[4,3-b]quinolin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-ethyl-1-methyl-8aH-pyrazolo[4,3-b]quinolin-9-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines.
Preparation Methods
The synthesis of 8-ethyl-1-methyl-8aH-pyrazolo[4,3-b]quinolin-9-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Friedländer condensation, which involves the reaction of o-aminocarbonyl compounds with carbonyl systems containing an active α-methylene group . The reaction is usually carried out in the presence of a catalyst such as L-proline and a solvent like tetrahydrofuran . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
8-ethyl-1-methyl-8aH-pyrazolo[4,3-b]quinolin-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Cyclization: Cyclization reactions can form additional rings, enhancing the compound’s structural complexity.
Scientific Research Applications
8-ethyl-1-methyl-8aH-pyrazolo[4,3-b]quinolin-9-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the development of fluorescent sensors due to its photophysical properties.
Mechanism of Action
The mechanism of action of 8-ethyl-1-methyl-8aH-pyrazolo[4,3-b]quinolin-9-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as cancer cell growth inhibition .
Comparison with Similar Compounds
8-ethyl-1-methyl-8aH-pyrazolo[4,3-b]quinolin-9-one is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring but differ in their substitution patterns and biological activities.
Quinolinyl-pyrazoles: These compounds have a quinoline ring fused with a pyrazole ring, similar to this compound, but with different substituents and pharmacological properties.
Properties
Molecular Formula |
C13H13N3O |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
8-ethyl-1-methyl-8aH-pyrazolo[4,3-b]quinolin-9-one |
InChI |
InChI=1S/C13H13N3O/c1-3-8-5-4-6-9-11(8)13(17)12-10(15-9)7-14-16(12)2/h4-7,11H,3H2,1-2H3 |
InChI Key |
NMXMHFWTPSNXOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=NC3=C(C(=O)C21)N(N=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]-](/img/structure/B13759324.png)

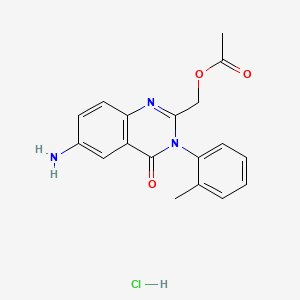
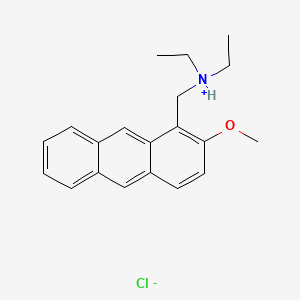
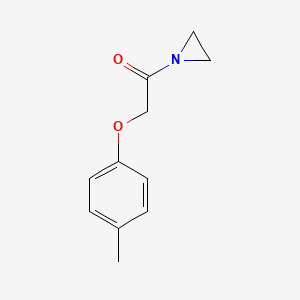
![3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid](/img/structure/B13759347.png)
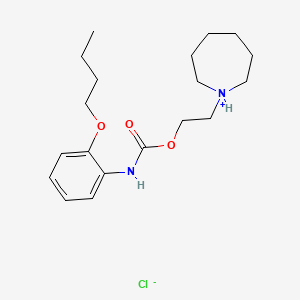
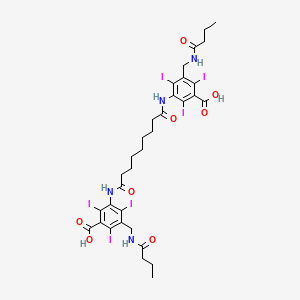
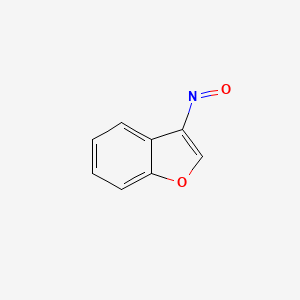
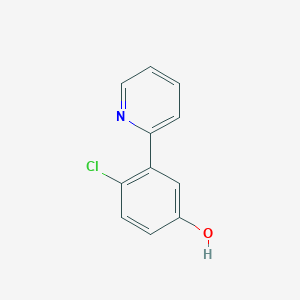
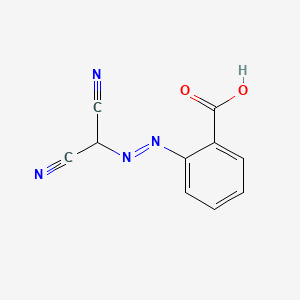
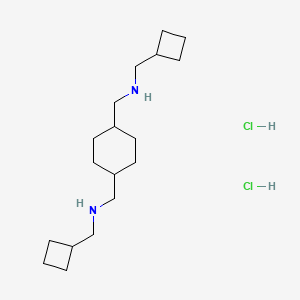

![1-Benzyl-3-(2-ethoxy-2-oxoethyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B13759384.png)
